![molecular formula C21H21N5O4S B2500109 N-(2-((3-(3-méthoxyphényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)-1-phénylméthanesulfonamide CAS No. 1020976-34-4](/img/structure/B2500109.png)
N-(2-((3-(3-méthoxyphényl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)éthyl)-1-phénylméthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiels pharmacologiques
Les composés triazoliques, qui font partie de la structure de votre composé, sont connus pour leurs activités biologiques polyvalentes . Ils se sont avérés présenter un large éventail de potentiels pharmacologiques, notamment des activités antibactériennes, antifongiques, anticancéreuses, antioxydantes, antivirales, anti-inflammatoires, analgésiques, antiépileptiques, antihypertensives, antidépressives, antidiabétiques, anxiolytiques et antituberculeuses .
Activité anticancéreuse
La triazolothiadiazine, un noyau hybride obtenu par fusion de deux parties pharmaceutiquement actives, à savoir le triazole et la thiadiazine, s'est avérée présenter une activité anticancéreuse . Cela suggère que votre composé pourrait également avoir des applications anticancéreuses potentielles.
Activité antimicrobienne
Les dérivés triazoliques se sont avérés avoir une activité antimicrobienne . Cela suggère que votre composé pourrait potentiellement être utilisé dans le développement de nouvelles classes d'agents antibactériens pour lutter contre les pathogènes multirésistants .
Activités analgésiques et anti-inflammatoires
Les dérivés de la triazolothiadiazine se sont avérés présenter des activités analgésiques et anti-inflammatoires . Cela suggère que votre composé pourrait également avoir des applications potentielles dans la gestion de la douleur et le traitement de l'inflammation.
Inhibiteurs enzymatiques
Les dérivés de la triazolothiadiazine se sont avérés agir comme des inhibiteurs enzymatiques, notamment des inhibiteurs de l'anhydrase carbonique, des inhibiteurs de la cholinestérase, des inhibiteurs de la phosphatase alcaline, une activité anti-lipase et des inhibiteurs de l'aromatase . Cela suggère que votre composé pourrait également avoir des applications potentielles en tant qu'inhibiteur enzymatique.
Agents antituberculeux
Les dérivés de la triazolothiadiazine se sont avérés agir comme des agents antituberculeux . Cela suggère que votre composé pourrait également avoir des applications potentielles dans le traitement de la tuberculose.
Activité antidiabétique
Les dérivés du triazole se sont avérés avoir une activité antidiabétique . Cela suggère que votre composé pourrait potentiellement être utilisé dans le traitement du diabète de type 2 .
Troubles cardiovasculaires
Les dérivés du triazole se sont avérés être utilisés dans le traitement des troubles cardiovasculaires . Cela suggère que votre composé pourrait également avoir des applications potentielles dans le traitement des maladies cardiovasculaires.
Mécanisme D'action
Target of Action
The compound, N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide, belongs to the class of triazolothiadiazines . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, thus exhibiting versatile biological activities
Mode of Action
The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The presence of the triazole ring and the methoxyphenyl group may enhance its binding affinity to these targets . .
Biochemical Pathways
Triazolothiadiazines have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for related triazolothiadiazine compounds .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, it may exhibit effects such as inhibition of cancer cell proliferation, reduction of microbial growth, alleviation of pain and inflammation, neutralization of reactive oxygen species, inhibition of viral replication, and modulation of enzyme activity . .
Propriétés
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-18-9-5-8-17(14-18)21-24-23-19-10-11-20(25-26(19)21)30-13-12-22-31(27,28)15-16-6-3-2-4-7-16/h2-11,14,22H,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIAMUAIWMRRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
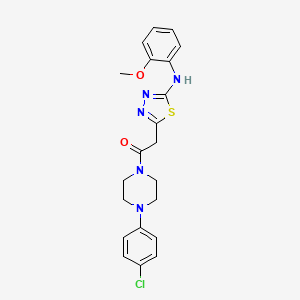
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide](/img/structure/B2500030.png)
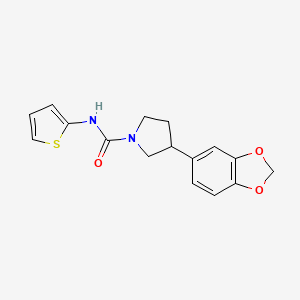
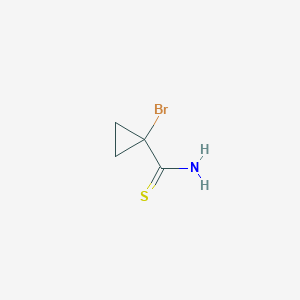
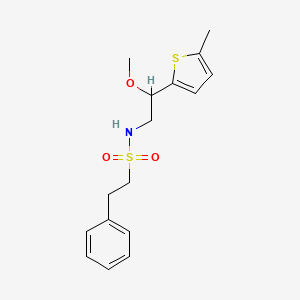
![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
![2-{2',5'-Dioxo-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-1'-yl}acetic acid](/img/structure/B2500037.png)
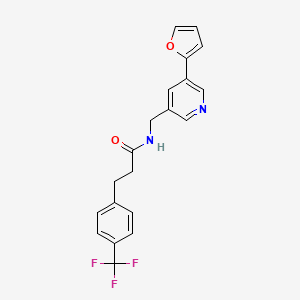
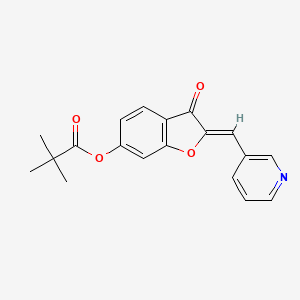
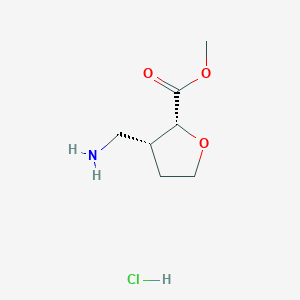

![4-chloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500048.png)
